molecular formula C21H21ClN4O4S B2492046 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048646-69-0

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Katalognummer: B2492046
CAS-Nummer: 1048646-69-0
Molekulargewicht: 460.93
InChI-Schlüssel: NGTJHQULHGOTSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O4S and its molecular weight is 460.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine core substituted with a sulfonyl group and an oxadiazole moiety. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine derivative, followed by cyclization to form the oxadiazole structure.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives possess significant anticancer properties. For instance, derivatives similar to the compound have shown selective inhibition against various cancer cell lines such as MCF-7 and SK-MEL-2, with IC50 values in the low micromolar range .
  • Antibacterial Properties : Compounds with similar structural features have demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition : The compound's sulfonamide group can inhibit carbonic anhydrases (CAs), which are implicated in various diseases including cancer. Some derivatives have shown nanomolar inhibition potency against specific isoforms of CA .

Anticancer Studies

A study evaluated the cytotoxic effects of several oxadiazole derivatives against cancer cell lines. The compound demonstrated significant activity against PANC-1 pancreatic cancer cells with an IC50 value of approximately 0.65 µM. Flow cytometry analysis indicated that treatment led to apoptosis in these cells .

Antibacterial Screening

In vitro tests revealed that the compound exhibited strong antibacterial activity against Bacillus subtilis and moderate activity against Salmonella typhi. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of common antibiotics, suggesting potential for further development as an antibacterial agent .

Comparative Analysis Table

Activity TypeRelated CompoundIC50 or MIC (µM)Reference
AnticancerOxadiazole Derivative0.65
AntibacterialSulfonamide Derivative10
Enzyme InhibitionCA Inhibitor0.89 (hCA IX)

Case Studies

  • Case Study on Anticancer Activity : A series of experiments conducted on SK-MEL-2 melanoma cells showed that compounds similar to the target compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
  • Case Study on Antibacterial Efficacy : A comparative study highlighted the effectiveness of the compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action compared to existing drugs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The oxadiazole moiety is known for its diverse biological activity, including antimicrobial properties. Compounds containing oxadiazole rings have been shown to inhibit bacterial growth and exhibit antifungal activity.

Anti-inflammatory Properties

Research indicates that compounds similar to 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide can act as anti-inflammatory agents. The mechanism is hypothesized to involve inhibition of specific inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Studies have highlighted the potential of this compound in cancer therapy. Its structural features suggest possible interactions with enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various human cancer cell lines .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation
A study investigated a series of sulfonamide derivatives for their anticancer activities. The results indicated that certain derivatives exhibited significant cytotoxicity against colon and breast cancer cell lines, suggesting that the compound could be further optimized for anticancer applications .

Case Study 2: In Silico Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to specific biological targets. These studies suggest that it could serve as a lead compound for further development into therapeutics targeting inflammatory diseases or cancer .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-13-5-10-17(14(2)12-13)20-24-25-21(30-20)23-19(27)18-4-3-11-26(18)31(28,29)16-8-6-15(22)7-9-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTJHQULHGOTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.